![molecular formula C9H13BrNO3P B14208095 Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester CAS No. 824403-37-4](/img/structure/B14208095.png)
Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester is a chemical compound with the molecular formula C9H13BrNO3P. It is a derivative of phosphonic acid and contains a bromophenyl group, making it a unique compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester typically involves the reaction of 4-bromobenzylamine with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester involves its interaction with molecular targets through its phosphonic acid and bromophenyl groups. These interactions can lead to the formation of stable complexes or the modification of target molecules, affecting their function and activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester
- Phosphonic acid, [amino(4-chlorophenyl)methyl]-, dimethyl ester
- Phosphonic acid, [amino(4-fluorophenyl)methyl]-, dimethyl ester
Uniqueness
Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the bromine atom plays a crucial role in the compound’s reactivity and interactions .
Properties
CAS No. |
824403-37-4 |
|---|---|
Molecular Formula |
C9H13BrNO3P |
Molecular Weight |
294.08 g/mol |
IUPAC Name |
(4-bromophenyl)-dimethoxyphosphorylmethanamine |
InChI |
InChI=1S/C9H13BrNO3P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6,9H,11H2,1-2H3 |
InChI Key |
DXFVAOONPMORNP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=C(C=C1)Br)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


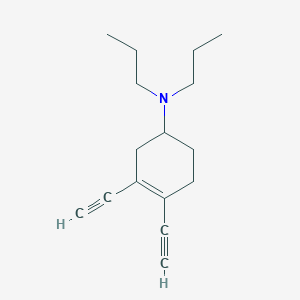
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
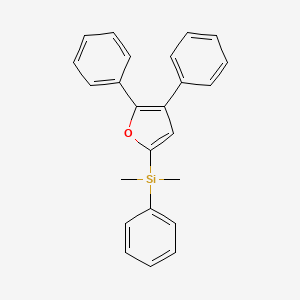

![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
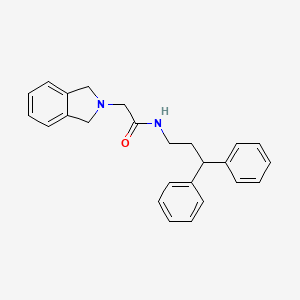
![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)


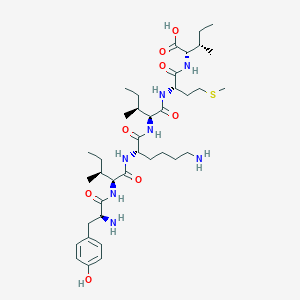
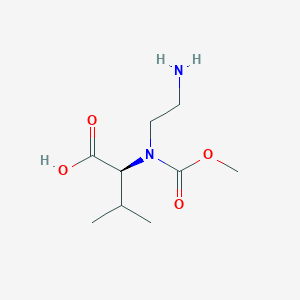


![1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide](/img/structure/B14208077.png)
